molecular formula C10H4N2 B8723728 4-Ethynylphthalonitrile

4-Ethynylphthalonitrile

Cat. No.: B8723728
M. Wt: 152.15 g/mol
InChI Key: KKFBKHIPDLGTPS-UHFFFAOYSA-N
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Description

4-Ethynylphthalonitrile is a specialized aromatic nitrile derivative characterized by an ethynyl (-C≡CH) substituent at the 4-position of the phthalonitrile core. The ethynyl group introduces unique reactivity, enabling participation in click chemistry (e.g., alkyne-azide cycloaddition), which is critical for constructing advanced materials such as phthalocyanines and metal-organic frameworks.

Properties

Molecular Formula

C10H4N2

Molecular Weight

152.15 g/mol

IUPAC Name

4-ethynylbenzene-1,2-dicarbonitrile

InChI

InChI=1S/C10H4N2/c1-2-8-3-4-9(6-11)10(5-8)7-12/h1,3-5H

InChI Key

KKFBKHIPDLGTPS-UHFFFAOYSA-N

Canonical SMILES

C#CC1=CC(=C(C=C1)C#N)C#N

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

Compound Substituent(s) Key Functional Features
4-Ethynylphthalonitrile Ethynyl (-C≡CH) at C4 Alkyne reactivity for cross-coupling/click chemistry
4-Nitrophthalonitrile Nitro (-NO₂) at C4 Strong electron-withdrawing group; precursor for substitution reactions
4,5-Dichlorophthalonitrile Chloro (-Cl) at C4 and C5 Halogenated sites for nucleophilic substitution; used in phthalocyanine synthesis
4-Chlorophthalonitrile Chloro (-Cl) at C4 Versatile intermediate for aryloxy/amino derivatives

Data Tables

Table 1: Physical and Chemical Properties

Compound Molecular Weight (g/mol) Melting Point (°C) Solubility Key Reactivity
This compound 168.14 (est.) Not reported Polar aprotic solvents Alkyne cross-coupling
4-Nitrophthalonitrile 188.12 145–147 DMSO, DMF Nucleophilic substitution
4,5-Dichlorophthalonitrile 207.02 98–100 Chlorinated solvents SNAr reactions

Research Findings

  • Substituent Effects : Chloro and nitro groups enhance electrophilicity, favoring nucleophilic aromatic substitution, while ethynyl groups enable orthogonal reactivity (e.g., cycloadditions) .
  • Phthalocyanine Synthesis : 4,5-Dichlorophthalonitrile allows sequential substitution for asymmetric phthalocyanines, whereas this compound enables post-synthetic modifications via click chemistry .
  • Stability : Nitro-substituted derivatives exhibit lower thermal stability compared to chloro or ethynyl analogues due to nitro group decomposition .

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